
5-amino-1-methyl-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 5-position, a methyl group at the 1-position, and a formyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: 5-amino-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-amino-1-methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-amino-1-methyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, similar compounds like 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) are known to activate AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of an amino group at the 5-position.
4-imidazolecarboxaldehyde: Lacks the amino and methyl groups, making it less complex.
Uniqueness
5-amino-1-methyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both an amino group and a formyl group on the imidazole ring, which provides it with distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-4(2-9)5(8)6/h2-3H,6H2,1H3 |
Clave InChI |
LQVQYPRIOIQMGC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)

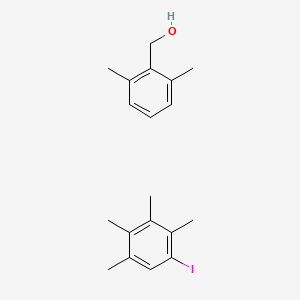
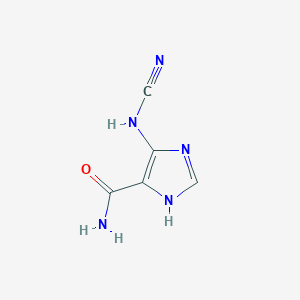
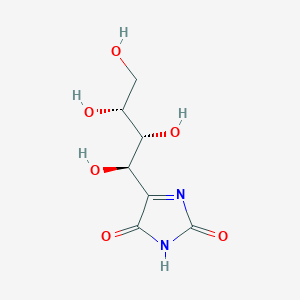
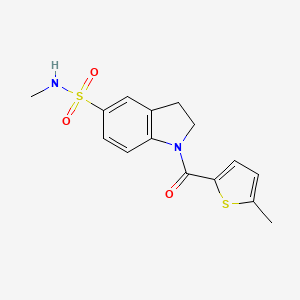
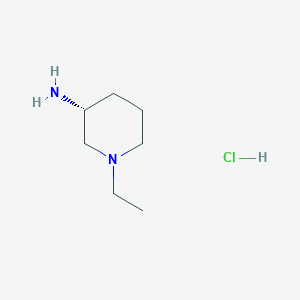
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
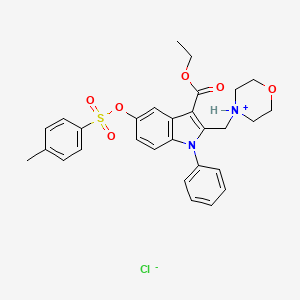

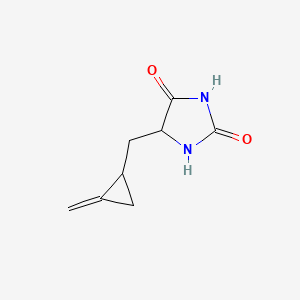
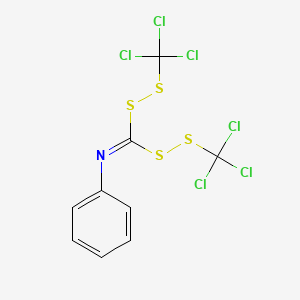
![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)

